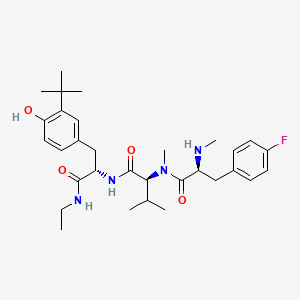

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging : Fluorinated tyrosine derivatives, like 4-Fluoro-L-m-tyrosine (FMT), have been used as biochemical probes in PET imaging to study striatal dopaminergic function. This compound undergoes selective decarboxylation in the brain, particularly in the striatum, forming fluorinated metabolites and providing a non-invasive evaluation of central dopaminergic mechanisms (Melega et al., 1989).

Enzyme Probes : Fluorotyrosine analogs have been synthesized to probe enzymes that use tyrosyl radicals in catalysis. These compounds, including various substituted fluorotyrosines, help in understanding the detailed reaction mechanisms accessible to these analogs in proteins, offering insights into biological charge-transport mechanisms involving tyrosine (Seyedsayamdost et al., 2006).

Cancer Imaging and Therapy : Halogenated tyrosine/phenylalanine derivatives, such as 3-Fluoro-α-methyl-l-tyrosine (FAMT), are used in tumor imaging and targeted alpha therapy. These compounds target specific amino acid transporters and show potential in tumor-specific imaging while minimizing renal accumulation (Jin et al., 2020).

Neuroscience Research : Studies using fluorinated L-m-tyrosine derivatives, like 6-[18F]fluoro-L-m-tyrosine (6-FMT), help in understanding dopaminergic neurotransmission in the brain. These compounds are useful for probing the integrity of central dopaminergic mechanisms, especially in conditions like Parkinson's disease (Barrio et al., 1996).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and disposal methods.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or ways the compound could be modified to enhance its properties or reduce its side effects.

Please note that this is a general overview and the specifics can vary greatly depending on the nature of the compound. For detailed information on a specific compound, it’s best to refer to peer-reviewed scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!

Propriétés

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)